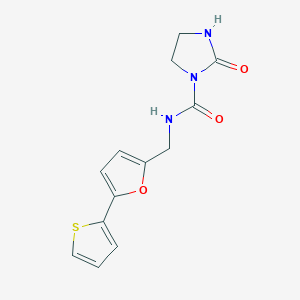

![molecular formula C14H11N3O4S2 B2721143 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 27161-18-8](/img/structure/B2721143.png)

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C14H15N3O4S2. It has an average mass of 353.417 Da and a mono-isotopic mass of 353.050385 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds containing the thiazole ring with variable substituents have been synthesized and evaluated for their biological activities . The reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid afforded 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Experimental and Theoretical Investigations

A study by Cakmak et al. (2022) synthesized N-(thiazol-2-yl)furan-2-carboxamide and investigated its antimicrobial activity. The compound's structure was characterized using elemental analysis, IR, NMR spectroscopy, and X-ray diffraction. Theoretical investigations using density functional theory (DFT) modelling provided insights into its molecular and electronic structures. The compound exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for further pharmacological and medical applications (Cakmak et al., 2022).

Synthesis and Reactivity Studies

Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further treated to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This work highlighted the compound's reactivity, providing a foundation for developing derivatives with potential biological activities (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Research by Zaki et al. (2018) explored the synthesis of derivatives starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, leading to compounds with significant antimicrobial and anticancer activities. This study underscores the potential of furan-2-carboxamide derivatives as promising candidates for drug development (Zaki et al., 2018).

Application in Bio-imaging

A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor demonstrated potential for bio-imaging applications in live cells and zebrafish, showcasing the versatility of furan-2-carboxamide derivatives in developing tools for biological research (Ravichandiran et al., 2020).

Antiplasmodial Activities

Hermann et al. (2021) investigated N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum strains. This study revealed structure–activity relationships, highlighting the importance of the acyl moiety on the compounds' activity. Among the derivatives, benzamides showed promising antiplasmodial activity, indicating the potential of furan-2-carboxamide derivatives in malaria treatment research (Hermann et al., 2021).

Mecanismo De Acción

Pharmacokinetics

Let’s dive into the pharmacokinetic properties:

- Information on absorption is not available in the current literature . The volume of distribution and protein binding data are also lacking .

Action Environment

Environmental factors play a crucial role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can affect the compound’s action

: Thiazoles: having diverse biological activities | Medicinal Chemistry Research : 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]benzamide - DrugBank

Análisis Bioquímico

Biochemical Properties

It has been synthesized and tested for its potential biological activities

Cellular Effects

It has been tested for its potential analgesic, anti-inflammatory, and antimicrobial activities , suggesting that it may influence cell function in some way

Molecular Mechanism

It is known that the compound has potential analgesic, anti-inflammatory, and antimicrobial activities , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Propiedades

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDOYSZUPNARMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

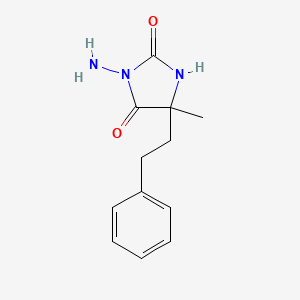

![2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride](/img/structure/B2721060.png)

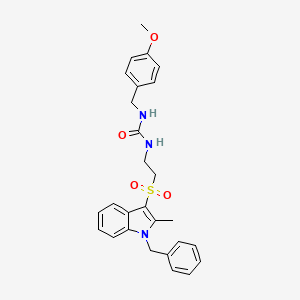

![4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2721062.png)

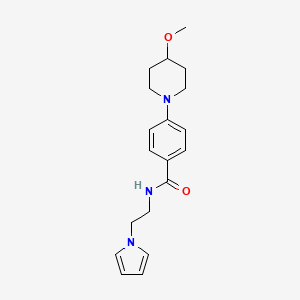

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)

![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)

![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)

![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)

![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)